molecular formula C10H15F2N3O B1475832 2-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine CAS No. 2091123-13-4

2-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No. B1475832
CAS RN: 2091123-13-4
M. Wt: 231.24 g/mol
InChI Key: IHBQUXQEZMHCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine” is a complex organic molecule. It contains a cyclohexyl ring structure, which is a six-membered ring with single bonds. The cyclohexyl ring in this compound is substituted with two fluorine atoms at the 4,4- position, indicating that the fluorine atoms are on the same carbon atom in the ring . The compound also contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine” would be characterized by the presence of the cyclohexyl and oxadiazole rings, as well as the amine (-NH2) and ether (-O-) functional groups . The presence of the fluorine atoms would likely have a significant effect on the compound’s physical and chemical properties, as fluorine is highly electronegative.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine” would be influenced by its molecular structure. The presence of the fluorine atoms could increase its stability and affect its polarity .

Scientific Research Applications

Synthesis and Characterization

A significant area of research involving compounds similar to 2-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine focuses on the synthesis and characterization of fluorinated heterocycles, including oxadiazoles. For instance, the photochemistry of fluorinated 1,2,4-oxadiazoles has been explored, leading to the synthesis of diverse fluorinated heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. This research has provided insights into the photoreactivity of fluorinated oxadiazoles and highlighted their applications in synthesizing target fluorinated structures through photoisomerization and heterocyclization processes (Pace et al., 2004).

Energetic Materials

The development of energetic materials is another area where related compounds have found application. Studies have been conducted on the synthesis and characterization of multicyclic oxadiazoles as energetic materials, exploring their thermal stability and density. This research aims to create materials with potential applications in the explosives industry, leveraging the structural properties of oxadiazoles to achieve high performance (Pagoria et al., 2017).

Anticancer Evaluation

Research into the synthesis of compounds containing 1,2,4-oxadiazole units for anticancer evaluation has been documented. New derivatives have been synthesized and tested for their efficacy against various human cancer cell lines. This approach aims to discover novel anticancer agents by exploring the biological activity of oxadiazole derivatives (Yakantham et al., 2019).

properties

IUPAC Name

2-[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N3O/c11-10(12)4-1-7(2-5-10)9-14-8(3-6-13)16-15-9/h7H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBQUXQEZMHCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 4
2-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 5
2-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 6
2-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.